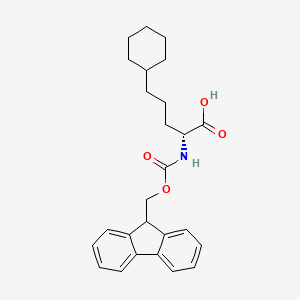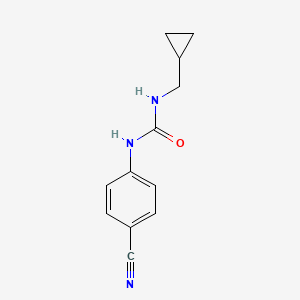
1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea is an organic compound characterized by the presence of a cyanophenyl group and a cyclopropylmethyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with cyclopropylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the urea moiety are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogens, alkylating agents, nucleophiles; reactions are conducted under various conditions depending on the specific substitution desired.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies focus on understanding its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy and safety as a drug candidate for various medical conditions.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, its interaction with cellular membranes or DNA may contribute to its biological effects.
類似化合物との比較
1-(4-Cyanophenyl)-3-(cyclopropylmethyl)thiourea: Similar structure but with a thiourea moiety instead of urea. Exhibits different chemical reactivity and biological properties.
1-(4-Cyanophenyl)-3-(cyclopropylmethyl)carbamate: Contains a carbamate group instead of urea. Used in different applications due to its distinct chemical properties.
1-(4-Cyanophenyl)-3-(cyclopropylmethyl)amide: Features an amide group in place of urea
Uniqueness: 1-(4-Cyanophenyl)-3-(cyclopropylmethyl)urea is unique due to the combination of the cyanophenyl and cyclopropylmethyl groups attached to the urea moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
1-(4-cyanophenyl)-3-(cyclopropylmethyl)urea |
InChI |
InChI=1S/C12H13N3O/c13-7-9-3-5-11(6-4-9)15-12(16)14-8-10-1-2-10/h3-6,10H,1-2,8H2,(H2,14,15,16) |
InChIキー |
HOEZQBAEUIQIKR-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC(=O)NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


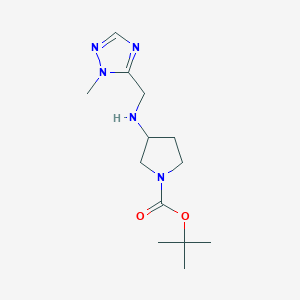

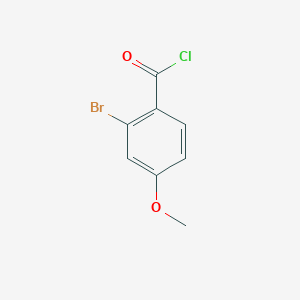

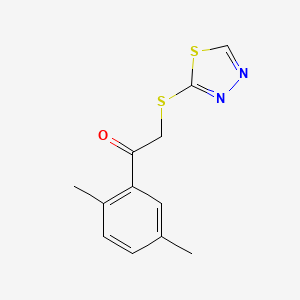
![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
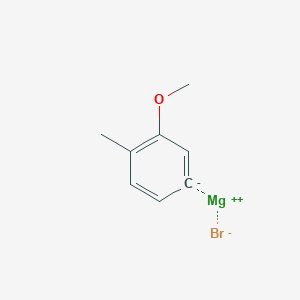
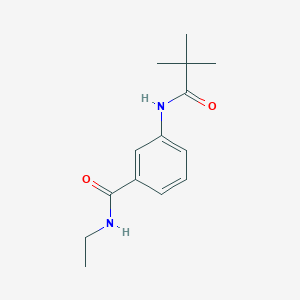

![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)
